N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
In terms of synthesis, 5-amino-pyrazole derivatives have been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-methylphenyl and pyridin-3-ylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide
- N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide
Uniqueness
N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines. Further research is needed to fully understand its potential and applications.
Biological Activity
N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound belonging to the thienopyrazole class. Compounds in this class have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this specific compound.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group and a pyridin-3-ylmethyl group. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H20N4O2S |
Molecular Weight | 356.44 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antioxidant Activity
Research has indicated that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can mitigate oxidative stress in cellular models. The antioxidant activity was assessed using assays measuring the reduction of reactive oxygen species (ROS) and lipid peroxidation levels in various biological systems .
Anticancer Potential
Thienopyrazole derivatives have been explored for their anticancer effects. Specifically, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, one study reported that thienopyrazoles selectively target cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro and in vivo models of inflammation. The mechanism involves the modulation of signaling pathways associated with inflammation such as NF-kB and MAPK pathways .
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum activity suggests potential applications in treating infections.
Case Studies
- Antioxidant Activity in Fish Models : A study assessed the effects of thienopyrazole derivatives on oxidative stress in Nile fish (Clarias gariepinus). The results showed that these compounds significantly reduced erythrocyte malformations caused by oxidative agents like 4-nonylphenol .
- Inhibition of Cancer Cell Lines : Another study focused on the anticancer effects of thienopyrazole derivatives against various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-4-2-6-15(8-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-5-3-7-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIGGABGDROGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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